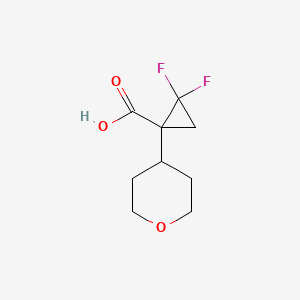

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid

Description

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₂F₂O₃ It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an oxan-4-yl group, along with a carboxylic acid functional group

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHNIUIRMLCYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the cyclopropane intermediate.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. High-pressure reactors, continuous flow systems, and advanced purification techniques may be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or borane.

Substitution: The fluorine atoms and oxan-4-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, borane.

Nucleophiles: Halides, amines, alcohols.

Major Products

Oxidation Products: Carboxylates, peroxides.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxan-4-yl group may facilitate interactions with enzymes or receptors, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid: Similar in structure but contains a benzo[1,3]dioxol group instead of an oxan-4-yl group.

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid: The compound itself, used as a reference for comparison.

Uniqueness

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, difluoromethyl group, oxan-4-yl group, and carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₂F₂O₃ and a molecular weight of approximately 206.19 g/mol. This compound features a cyclopropane ring, a carboxylic acid functional group, and an oxan-4-yl moiety, which contribute to its unique chemical properties and potential biological activities. The presence of fluorine atoms is particularly noteworthy as they can influence the compound's reactivity and interactions within biological systems.

The distinct structure of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid allows for various chemical interactions that may lead to biological activity. Key properties include:

- Molecular Formula : C₉H₁₂F₂O₃

- Molecular Weight : 206.19 g/mol

- Boiling Point : Predicted at approximately 306.8 ± 42.0 °C .

The compound's synthesis typically involves cyclopropanation reactions and fluorination, leading to its unique structural configuration .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms are proposed:

- Stabilization of Negative Charges : The electron-withdrawing effect of the fluorine atoms enhances the stability of negative charges during biochemical reactions.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Enzyme Interactions : The oxan-4-yl moiety may facilitate interactions with various enzymes or receptors, potentially modulating their activity .

Biological Activity Studies

Research into the biological activity of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid is still emerging, but several studies have explored its potential effects:

Table 1: Summary of Biological Activity Findings

Case Studies

- Antimicrobial Activity : A study demonstrated that 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid exhibited notable antimicrobial properties against several Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity.

- Cytotoxic Effects : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research indicated that the compound acts as an inhibitor of carboxylesterases, enzymes crucial for drug metabolism, which could affect pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

To better understand the unique properties of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropane | Contains a benzo[1,3]dioxol group | Enhanced aromatic character due to dioxole |

| 1-(3,3-Dimethyl-2H-benzofuran-5-yl)cyclopropane | Features a benzofuran moiety | Greater steric hindrance from dimethyl groups |

| 1-(1,3-Benzodioxol-5-yl)-n-(5-bromopyridin-2-yl) | Incorporates a brominated pyridine | Potential for diverse biological interactions |

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclopropanation and fluorination steps. Cyclopropane ring formation can be achieved via transition metal-catalyzed reactions with diazo compounds (e.g., diazoacetates), followed by introducing fluorine atoms using difluoromethylating agents like (diethylamino)sulfur trifluoride (DAST). The oxan-4-yl (tetrahydropyran) group is introduced via nucleophilic substitution or coupling reactions. For example:

- Cyclopropanation: Use a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) to facilitate carbene transfer to an alkene precursor.

- Difluorination: Fluorinate the cyclopropane intermediate under controlled conditions to avoid over-fluorination.

- Oxan-4-yl Attachment: Employ Mitsunobu or SN2 conditions to graft the tetrahydropyran moiety.

Key Considerations: Monitor reaction progress via TLC or LC-MS, and optimize temperature to suppress side reactions (e.g., ring-opening).

Basic: How is the structure of this compound validated in academic research?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze ¹⁹F NMR for fluorine environments (δ ~ -100 to -150 ppm for CF₂ groups) and ¹H/¹³C NMR for cyclopropane ring protons (δ 1.5–2.5 ppm) and tetrahydropyran signals.

- X-Ray Crystallography: Resolve the cyclopropane ring geometry and stereochemistry (e.g., cis/trans fluorine arrangement).

- HRMS: Confirm molecular weight (e.g., C₉H₁₂F₂O₃: theoretical [M+H]⁺ = 219.0778).

Data Interpretation: Compare spectral data to structurally similar fluorocyclopropanes (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid in ).

Advanced: How does the difluoro substitution impact the compound’s stability under physiological conditions?

Methodological Answer:

The difluoro group enhances steric and electronic stabilization but may introduce hydrolytic sensitivity.

- Kinetic Stability: Perform pH-dependent degradation studies (e.g., incubate in PBS at pH 7.4, 37°C) and monitor via HPLC. For example, similar compounds decompose via specific-base catalysis with rate constants ~0.18 min⁻¹.

- Mechanistic Insight: Use isotopic labeling (e.g., ¹⁸O) or LC-MS/MS to identify decomposition products (e.g., fluoro-enol intermediates).

- Comparative Analysis: Contrast stability with non-fluorinated analogs to isolate fluorine’s role.

Key Finding: Fluorine’s electronegativity stabilizes the cyclopropane ring but may accelerate decomposition under basic conditions.

Advanced: What enzymatic interactions are studied for this compound, and how are inhibition kinetics determined?

Methodological Answer:

The compound is hypothesized to inhibit enzymes with cyclopropane-binding pockets (e.g., ACC deaminase).

- Enzyme Assays: Use UV-Vis or fluorescence-based assays to measure substrate turnover (e.g., ACC deaminase converts ACC to α-ketobutyrate and NH₃).

- Inhibition Kinetics: Perform time-dependent inhibition studies with varying inhibitor concentrations. Calculate Kᵢ (inhibition constant) via nonlinear regression of progress curves.

- Structural Studies: Co-crystallize the compound with the target enzyme to map binding interactions (e.g., fluorines forming hydrogen bonds with catalytic residues).

Example: DFACC (a related compound) showed submicromolar Kᵢ for ACC deaminase due to slow dissociation rates.

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for volatile steps.

- Waste Disposal: Segregate fluorinated waste and consult institutional guidelines for incineration or specialized treatment.

- Exposure Response: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation.

Documentation: Maintain SDS records and train personnel on emergency procedures (e.g., eye wash stations).

Advanced: How can solvent effects on reactivity be systematically evaluated?

Methodological Answer:

- Solvent Screening: Test reactions in polar aprotic (DMF, DMSO), nonpolar (toluene), and protic (MeOH) solvents.

- Kinetic Profiling: Measure reaction rates via in situ IR or NMR to correlate dielectric constant with cyclopropane ring stability.

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate solvent-accessible surface areas (SASA) and solvation energies.

Outcome: Polar solvents may stabilize transition states but risk nucleophilic attack on the cyclopropane.

Advanced: What computational approaches predict electronic properties relevant to bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to map frontier orbitals (HOMO/LUMO) and electrostatic potentials.

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with GROMACS) to assess fluorine’s role in binding entropy.

- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett σ) with experimental bioactivity data (e.g., IC₅₀).

Application: Predict logP and membrane permeability for antimicrobial studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.